molecular formula C22H14Cl2N2O2 B3704836 2,5-dichloro-N-(4-quinolin-8-yloxyphenyl)benzamide

2,5-dichloro-N-(4-quinolin-8-yloxyphenyl)benzamide

Cat. No.: B3704836
M. Wt: 409.3 g/mol
InChI Key: FBMWKLZYFUERTJ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-quinolin-8-yloxyphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a quinoline moiety linked to a dichlorobenzamide structure, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-quinolin-8-yloxyphenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-(8-quinolinyloxy)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-quinolin-8-yloxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline moiety can participate in redox reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce quinoline derivatives with different oxidation states.

Scientific Research Applications

2,5-dichloro-N-(4-quinolin-8-yloxyphenyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent for other diseases.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Chemical Biology: Researchers use this compound to probe the interactions between small molecules and biological macromolecules, aiding in the discovery of new drug targets.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-quinolin-8-yloxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in critical biological pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

2,5-dichloro-N-(4-quinolin-8-yloxyphenyl)benzamide is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties. This differentiates it from other dichlorobenzamide derivatives, which may lack the quinoline structure and, consequently, the associated biological activities. The quinoline moiety enhances the compound’s potential as a therapeutic agent and its utility in various scientific research applications.

Properties

IUPAC Name

2,5-dichloro-N-(4-quinolin-8-yloxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2O2/c23-15-6-11-19(24)18(13-15)22(27)26-16-7-9-17(10-8-16)28-20-5-1-3-14-4-2-12-25-21(14)20/h1-13H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMWKLZYFUERTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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